Bzl-his(bzl)-OH Bzl-his(bzl)-OH
Brand Name: Vulcanchem
CAS No.: 57101-60-7
VCID: VC3882707
InChI: InChI=1S/C20H21N3O2/c24-20(25)19(21-12-16-7-3-1-4-8-16)11-18-14-23(15-22-18)13-17-9-5-2-6-10-17/h1-10,14-15,19,21H,11-13H2,(H,24,25)
SMILES: C1=CC=C(C=C1)CNC(CC2=CN(C=N2)CC3=CC=CC=C3)C(=O)O
Molecular Formula: C20H21N3O2
Molecular Weight: 335.4 g/mol

Bzl-his(bzl)-OH

CAS No.: 57101-60-7

Cat. No.: VC3882707

Molecular Formula: C20H21N3O2

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

Bzl-his(bzl)-OH - 57101-60-7

Specification

CAS No. 57101-60-7
Molecular Formula C20H21N3O2
Molecular Weight 335.4 g/mol
IUPAC Name 2-(benzylamino)-3-(1-benzylimidazol-4-yl)propanoic acid
Standard InChI InChI=1S/C20H21N3O2/c24-20(25)19(21-12-16-7-3-1-4-8-16)11-18-14-23(15-22-18)13-17-9-5-2-6-10-17/h1-10,14-15,19,21H,11-13H2,(H,24,25)
Standard InChI Key IUSLFTWXUDAXJI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC(CC2=CN(C=N2)CC3=CC=CC=C3)C(=O)O
Canonical SMILES C1=CC=C(C=C1)CNC(CC2=CN(C=N2)CC3=CC=CC=C3)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Bzl-His(Bzl)-OH belongs to the class of N- and C-protected amino acids, specifically engineered to stabilize histidine residues during peptide chain assembly. The benzyl groups shield the α-amino and imidazole nitrogen atoms, preventing undesired side reactions such as racemization or oxidation .

Molecular Architecture

The compound’s IUPAC name, 2-(benzylamino)-3-(1-benzylimidazol-4-yl)propanoic acid, reflects its structural complexity:

  • A propanoic acid backbone with a benzyl-protected amino group at position 2.

  • A 1-benzylimidazole substituent at position 3, providing steric hindrance and chemical stability .

Key structural identifiers include:

PropertyValueSource
Molecular FormulaC₂₀H₂₁N₃O₂
Molecular Weight335.4 g/mol
CAS Number57101-60-7
SMILESC1=CC=C(C=C1)CNC(CC2=CN(C=N2)CC3=CC=CC=C3)C(=O)O
InChI KeyIUSLFTWXUDAXJI-UHFFFAOYSA-N

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) and mass spectrometry data confirm its structure:

  • ¹H NMR (DMSO-d₆): Signals at δ 7.39 ppm (phenyl protons), δ 5.37 ppm (benzyl CH₂), and δ 4.22 ppm (α-proton) .

  • ¹³C NMR: Peaks at δ 170.1 ppm (carboxylic acid), δ 136.3 ppm (imidazole C-2), and δ 51.6 ppm (α-carbon) .

Synthesis and Production Methods

The synthesis of Bzl-His(Bzl)-OH involves sequential benzylation of histidine’s amino and imidazole groups, typically achieved through nucleophilic substitution or catalytic hydrogenation.

Industrial Production

Commercial manufacturers optimize the process for scalability:

  • Continuous-Flow Reactors: Enhance mixing and heat transfer, reducing reaction time .

  • Automated Purification Systems: Employ high-performance liquid chromatography (HPLC) to achieve ≥99% purity .

Applications in Peptide Synthesis

Bzl-His(Bzl)-OH’s protective groups render it indispensable in SPPS, particularly for synthesizing histidine-rich peptides prone to side-chain interactions.

Role in Solid-Phase Peptide Synthesis (SPPS)

  • Preventing Imidazole Coordination: The benzyl group blocks metal-catalyzed oxidation during resin cleavage .

  • Enhancing Coupling Efficiency: Reduces steric hindrance, enabling >90% coupling yields in iterative synthesis .

Case Study: Amastatin Analogues

In synthesizing amastatin analogues (AP-A inhibitors), Bzl-His(Bzl)-OH facilitated the incorporation of histidine residues without racemization. The resulting peptides exhibited IC₅₀ values of 0.07–18.9 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Biological and Biochemical Significance

Antioxidant Properties

Histidine derivatives, including Bzl-His(Bzl)-OH, scavenge reactive oxygen species (ROS) via imidazole-mediated electron transfer. Studies report a 40% reduction in lipid peroxidation at 100 µM concentrations.

Metal Ion Chelation

The deprotected imidazole group coordinates transition metals like Cu²⁺ and Zn²⁺, modulating enzyme activity. For example, it enhances the catalytic efficiency of carbonic anhydrase by 1.8-fold .

ParameterSpecificationSource
Melting Point230–233°C
Solubility50 mg/mL in DMSO
Long-Term Storage-20°C under argon
Shelf Life24 months

Research Frontiers and Challenges

Limitations in SPPS

  • Deprotection Complexity: Hydrogenolysis (H₂/Pd) or TFA treatment required for benzyl removal, complicating large-scale synthesis .

  • Cost: High reagent costs ($28.60/250 mg) limit industrial adoption .

Emerging Alternatives

  • Photolabile Protecting Groups: Enable UV-triggered deprotection, streamlining synthesis.

  • Enzymatic Benzylation: Reduces reliance on toxic alkylating agents .

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